molecular formula C14H15F2NO2 B12835163 (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one

(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one

Cat. No.: B12835163
M. Wt: 267.27 g/mol
InChI Key: RUELSUNAWHFPKK-YNODCEANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a complex organic compound featuring a difluoromethyl group, a benzyl group, and a tetrahydropyrrolo[2,1-b]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the difluoromethyl group, potentially leading to the formation of tetrahydropyrrole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Tetrahydropyrrole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the benzyl group can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (3R)-3-Benzyl-7a-(methyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity compared to its analogs .

Properties

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

(3R)-3-benzyl-7a-(difluoromethyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C14H15F2NO2/c15-13(16)14-7-6-12(18)17(14)11(9-19-14)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-,14?/m1/s1

InChI Key

RUELSUNAWHFPKK-YNODCEANSA-N

Isomeric SMILES

C1CC2(N(C1=O)[C@@H](CO2)CC3=CC=CC=C3)C(F)F

Canonical SMILES

C1CC2(N(C1=O)C(CO2)CC3=CC=CC=C3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.